molecular formula C13H12N2O4S B3341990 2-Nitro-N-(2-methylphenyl)benzenesulfonamide CAS No. 117561-93-0

2-Nitro-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B3341990
CAS No.: 117561-93-0
M. Wt: 292.31 g/mol
InChI Key: WZVJTWZIBUBLFT-UHFFFAOYSA-N
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Description

2-Nitro-N-(2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a nitro group and a methyl-substituted phenyl group attached to the sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(2-methylphenyl)benzenesulfonamide typically involves the nitration of N-(2-methylphenyl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-N-(2-methylphenyl)benzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation: Sulfonic acids or other oxidized derivatives.

Scientific Research Applications

2-Nitro-N-(2-methylphenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound and its derivatives are studied for their potential as antimicrobial and anticancer agents. The presence of the nitro group and the sulfonamide moiety can contribute to biological activity.

    Materials Science: The compound can be used as a precursor for the synthesis of advanced materials, including polymers and nanomaterials with specific properties.

    Chemical Biology: It serves as a tool compound for studying enzyme inhibition and protein interactions, particularly those involving sulfonamide-binding sites.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(2-methylphenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfonamide moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to specific enzymes or receptors and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-N-(4-methylphenyl)benzenesulfonamide: Similar structure but with the methyl group at the para position.

    N-(2-methylphenyl)benzenesulfonamide: Lacks the nitro group, which affects its reactivity and biological activity.

    2-Amino-N-(2-methylphenyl)benzenesulfonamide: The reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

2-Nitro-N-(2-methylphenyl)benzenesulfonamide is unique due to the presence of both the nitro group and the methyl-substituted phenyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-methylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-10-6-2-3-7-11(10)14-20(18,19)13-9-5-4-8-12(13)15(16)17/h2-9,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVJTWZIBUBLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354905
Record name Benzenesulfonamide, N-(2-methylphenyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117561-93-0
Record name Benzenesulfonamide, N-(2-methylphenyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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